benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C38H38FN7O5 and its molecular weight is 691.7 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1020173-88-9) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 691.75 g/mol. The structure features a pyrazole moiety, a dihydroisoquinoline backbone, and multiple functional groups that contribute to its biological properties. The presence of fluorine and tert-butyl groups may enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain proteases and kinases, which are critical in cancer progression and inflammation.
- Receptor Modulation : The compound may also interact with various receptors, including those involved in the endocannabinoid system. This interaction could lead to modulation of pain and inflammation responses.
Table 1: Summary of Biological Assays
Case Studies
- Anticancer Activity : In a study evaluating the antiproliferative effects on ovarian cancer cells, the compound demonstrated significant inhibition of cell viability with IC50 values of 31.5 µM for OVCAR-3 cells and 43.9 µM for COV318 cells. These results suggest that the compound may selectively target cancer cells overexpressing specific enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and cancer cell proliferation .
- Mechanistic Insights : Computational studies have elucidated the binding mode of the compound to MAGL, highlighting crucial interactions between functional groups on the compound and amino acid residues within the enzyme’s active site. This information is vital for further optimization of the compound for enhanced potency and selectivity .
Properties
IUPAC Name |
benzyl 6-[3-tert-butyl-5-[[2-fluoro-4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]pyrazol-1-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38FN7O5/c1-38(2,3)33-21-34(43-36(48)42-31-13-12-28(19-30(31)39)51-29-14-16-41-32(20-29)35(47)40-4)46(44-33)27-11-10-26-22-45(17-15-25(26)18-27)37(49)50-23-24-8-6-5-7-9-24/h5-14,16,18-21H,15,17,22-23H2,1-4H3,(H,40,47)(H2,42,43,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQAXXHUUZFXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(CN(CC5)C(=O)OCC6=CC=CC=C6)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38FN7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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